molecular formula C6H14N2O B8541217 N-methyl-3-amino-3-methyl-butyramide

N-methyl-3-amino-3-methyl-butyramide

Cat. No.: B8541217
M. Wt: 130.19 g/mol
InChI Key: QQRBHANIKJMYDF-UHFFFAOYSA-N
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Description

N-Methyl-3-amino-3-methyl-butyramide is a substituted butyramide derivative characterized by a methyl group at the 3-position of the butyramide backbone and an N-methylamino substituent. These analogs share core structural motifs, including stereochemistry (S-configuration), branched alkyl chains, and aromatic substituents, which influence reactivity, solubility, and biological activity .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-amino-N,3-dimethylbutanamide

InChI

InChI=1S/C6H14N2O/c1-6(2,7)4-5(9)8-3/h4,7H2,1-3H3,(H,8,9)

InChI Key

QQRBHANIKJMYDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)NC)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Butyramide Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Features
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide C₁₅H₂₁N₃O 3-Cyanobenzyl, N-ethyl, S-configuration 259.35 Potential CNS modulation; high polarity due to cyano group
(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide C₁₂H₁₈N₃O Pyridin-3-ylmethyl, S-configuration 220.30 Metal coordination (via pyridine); catalytic applications
This compound C₆H₁₄N₂O (inferred) N-Methyl, 3-amino-3-methyl ~142.20 (estimated) Hypothesized use in peptide mimetics or enzyme inhibitors

Key Observations:

The pyridin-3-ylmethyl group in CAS 663616-18-0 enables coordination with transition metals, suggesting utility in catalysis or materials science . In contrast, the simpler N-methyl and 3-amino-3-methyl groups in the target compound may favor solubility and metabolic stability, making it a candidate for pharmaceutical intermediates.

Stereochemical Influence: Both analogs exhibit an (S)-configuration, which is critical for enantioselective interactions in biological systems or asymmetric synthesis. This implies that the stereochemistry of this compound could similarly dictate its reactivity and specificity .

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